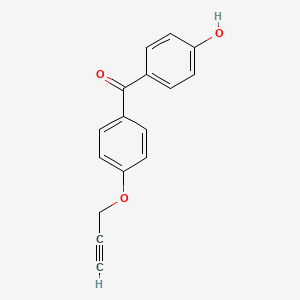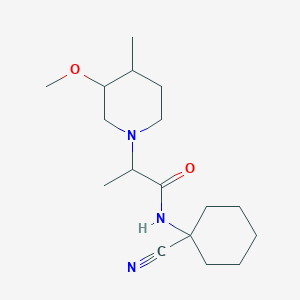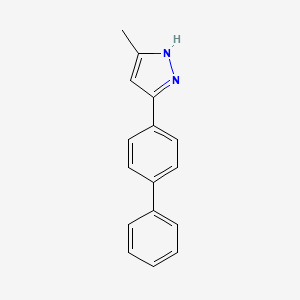
5-Biphenyl-4-yl-3-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Biphenyl-4-yl-3-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a biphenyl group at the 5-position and a methyl group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key scaffolds in the development of pharmaceuticals and agrochemicals .
生化分析
Biochemical Properties
The nature of these interactions can be influenced by the specific substituents on the pyrazole ring .
Cellular Effects
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of pyrazole derivatives can be studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on similar compounds could potentially reveal threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Pyrazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Biphenyl-4-yl-3-methyl-1H-pyrazole typically involves the reaction of a biphenyl-substituted hydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound. One common method is the cyclocondensation of biphenylhydrazine with 3-methyl-1-phenyl-2-propen-1-one under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts, such as transition metals or organocatalysts, can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
5-Biphenyl-4-yl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole N-oxides.
Reduction: Reduction of the pyrazole ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated biphenyl-pyrazole derivatives.
科学研究应用
作用机制
The mechanism of action of 5-Biphenyl-4-yl-3-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events essential for cell signaling .
相似化合物的比较
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: Lacks the biphenyl group, making it less bulky and potentially less selective in its interactions with biological targets.
5-Phenyl-3-methyl-1H-pyrazole: Similar structure but with a single phenyl group instead of a biphenyl group, which may affect its binding affinity and specificity.
Uniqueness
5-Biphenyl-4-yl-3-methyl-1H-pyrazole is unique due to the presence of the biphenyl group, which enhances its hydrophobic interactions and binding affinity with target proteins. This structural feature can lead to improved potency and selectivity in its biological activities compared to simpler pyrazole derivatives .
属性
IUPAC Name |
5-methyl-3-(4-phenylphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-12-11-16(18-17-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGMAWITANWBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one](/img/structure/B2695881.png)
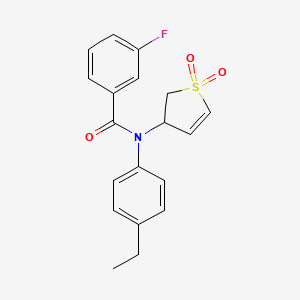
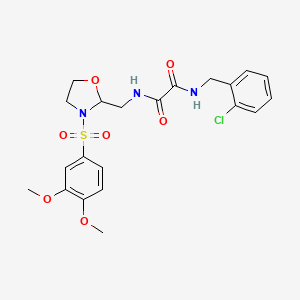
![N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2695887.png)

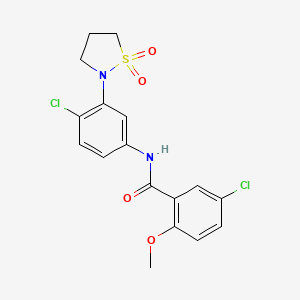
![2-(1H-indol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2695891.png)
![N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2695892.png)
![N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide](/img/structure/B2695895.png)

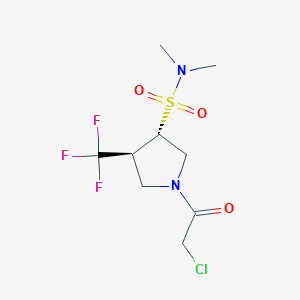
![6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695899.png)
